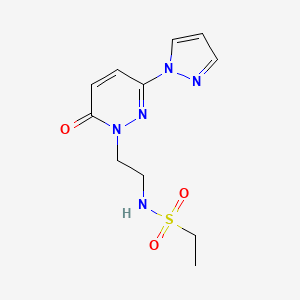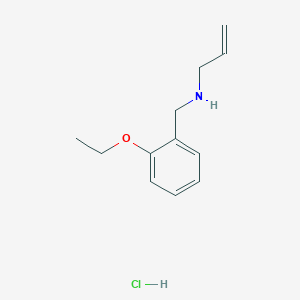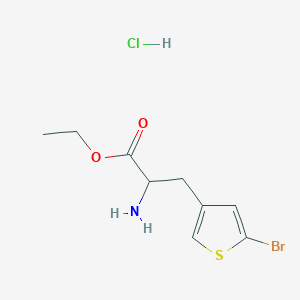![molecular formula C13H9ClN4O B2568014 4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide CAS No. 338406-08-9](/img/structure/B2568014.png)
4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide” is a chemical compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyridines . These compounds have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol has also been used .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles . The new compounds were synthesized via aromatic nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide and its derivatives have been extensively explored for their potential in various pharmacological applications. The compound is part of a broader class of chemicals that have been synthesized and evaluated for their therapeutic effects, including anticonvulsant, anti-Parkinsonian, anti-inflammatory, anti-asthmatic, antidepressant, and anticonvulsant activities.
Anticonvulsant Activity : The compound belongs to a class of chemicals that have been synthesized and evaluated for their anticonvulsant properties. Several studies have reported the synthesis of related compounds, like 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, and their potent activity against seizures in animal models (Kelley et al., 1995).
Anti-Parkinsonian Potential : Derivatives like 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones have been synthesized and evaluated for their anti-Parkinsonian and neuroprotective potential, showing significant activity in haloperidol-induced catalepsy and oxidative stress in animal models (Azam et al., 2010).
Anti-Inflammatory and Analgesic Agents : Compounds like N-substituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides have shown potent anti-inflammatory and/or analgesic activities without causing acute gastrolesivity, highlighting their therapeutic potential in inflammation and pain management (Grossi et al., 2005).
Antidepressant Activities : Related compounds, such as 5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, have been synthesized and evaluated for their antidepressant activities, showing significant potential based on behavioral tests and molecular docking studies (Wang et al., 2019).
Anti-Asthmatic Activities : Certain derivatives have been synthesized and evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction, indicating potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Zukünftige Richtungen
The future directions in the research of these compounds could involve further exploration of their antimicrobial and antiviral properties. The presence of certain subunits, such as piperazine or piperidine, could enhance their antimicrobial activity . Additionally, structural modifications, such as the addition of a thioamide group, could increase their bioactivity as antiviral agents .
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to act on various targets, including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar 1,2,4-triazolo[1,5-a]pyridine compounds have been reported to exhibit numerous activities, including acting as inverse agonists and inhibitors .
Biochemical Pathways
Similar compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit antiproliferative activities against various cancer cells .
Action Environment
The synthesis of similar compounds has been reported to be influenced by reaction temperature .
Eigenschaften
IUPAC Name |
4-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O/c14-10-5-3-9(4-6-10)13(19)17-11-2-1-7-18-12(11)15-8-16-18/h1-8H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPATDVSEWAPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2567931.png)



![2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2567935.png)
![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2567936.png)
![3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one](/img/structure/B2567938.png)


![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B2567943.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2567944.png)


